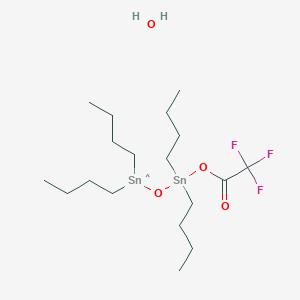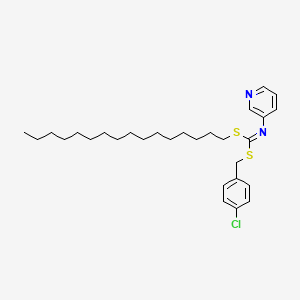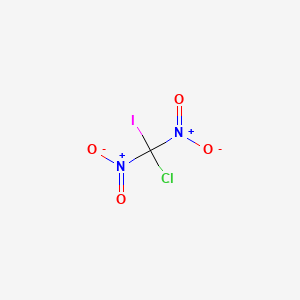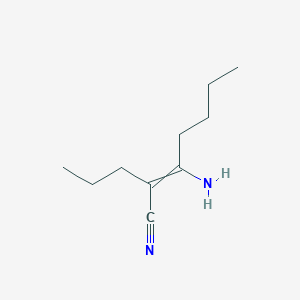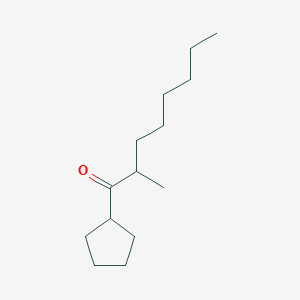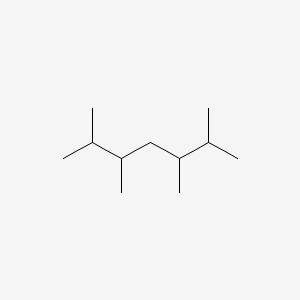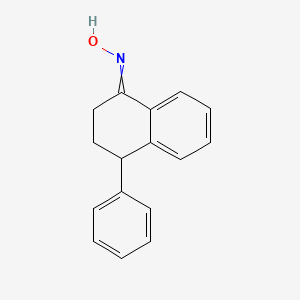
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a synthetic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves the Friedel-Crafts reaction. This reaction uses naphthalene and anthracene as starting materials . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound.
科学研究应用
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound has been studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to dimerize with the 5HT1A serotonin receptor, acting as an agonist . This interaction may be related to its antidepressant activity. Additionally, the compound inhibits ovary development in rats and the growth of human breast cancer cells in culture .
相似化合物的比较
Similar Compounds
4-Phenyl-3,4-dihydronaphthalen-1(2H)-one: This compound shares a similar core structure but lacks the hydroxylamine group.
7-hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one: Another related compound with a hydroxyl group at a different position.
Uniqueness
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to dimerize with the 5HT1A serotonin receptor and its potential therapeutic applications set it apart from similar compounds.
属性
CAS 编号 |
50845-35-7 |
|---|---|
分子式 |
C16H15NO |
分子量 |
237.30 g/mol |
IUPAC 名称 |
N-(4-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H15NO/c18-17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-9,13,18H,10-11H2 |
InChI 键 |
CUNFMDVPFQXOLA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NO)C2=CC=CC=C2C1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


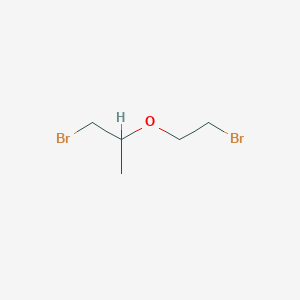
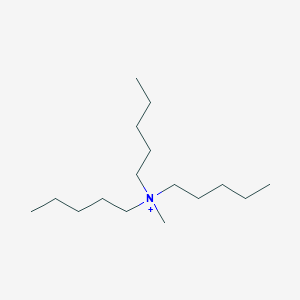
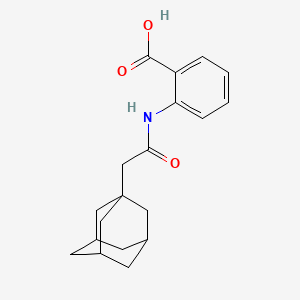
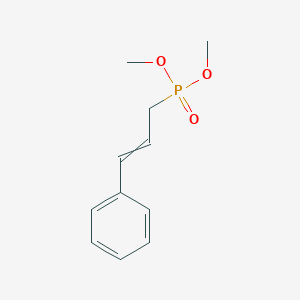
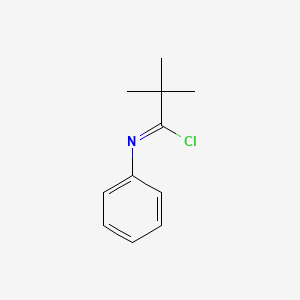

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)

